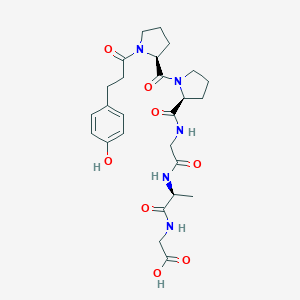
N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine, also known as HPPPGAG, is a peptide that has gained much attention in the scientific community due to its potential therapeutic applications. This peptide has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.
Mechanism of Action
The mechanism of action of N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways. This compound has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase cell viability, reduce apoptosis, and promote cell proliferation. This compound has also been shown to have anti-inflammatory and anti-oxidative effects. In vivo studies have shown that this compound can reduce infarct size in a rat model of myocardial ischemia-reperfusion injury and inhibit tumor growth in a mouse model of breast cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine is its versatility. This compound can be easily synthesized using solid-phase peptide synthesis, making it a readily available research tool. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of this compound is its high cost. This compound is a custom peptide that must be synthesized on demand, which can be expensive.
Future Directions
There are many potential future directions for research on N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine. One area of interest is the development of novel therapies for neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of novel cancer therapies. This compound has been shown to have anti-tumor effects and may be useful in the development of new cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as immunology and regenerative medicine.
Synthesis Methods
The synthesis of N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The process is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiology, and oncology. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, this compound has been shown to have anti-inflammatory and anti-oxidative effects, which may be useful in the treatment of cardiovascular diseases. In oncology, this compound has been shown to have anti-tumor effects and may be useful in the development of novel cancer therapies.
properties
CAS RN |
119798-87-7 |
|---|---|
Molecular Formula |
C26H35N5O8 |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H35N5O8/c1-16(24(37)28-15-23(35)36)29-21(33)14-27-25(38)19-4-2-13-31(19)26(39)20-5-3-12-30(20)22(34)11-8-17-6-9-18(32)10-7-17/h6-7,9-10,16,19-20,32H,2-5,8,11-15H2,1H3,(H,27,38)(H,28,37)(H,29,33)(H,35,36)/t16-,19-,20-/m0/s1 |
InChI Key |
JBXSNKDVSZACCK-VDGAXYAQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CCC3=CC=C(C=C3)O |
SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CCC3=CC=C(C=C3)O |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CCC3=CC=C(C=C3)O |
Other CAS RN |
119798-87-7 |
sequence |
YPPGAG |
synonyms |
N-3-(4-hydroxyphenyl)propionyl-Pro-Pro-Gly-Ala-Gly N-3-(4-hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine NHP-PPGAG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



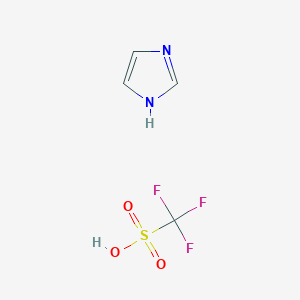


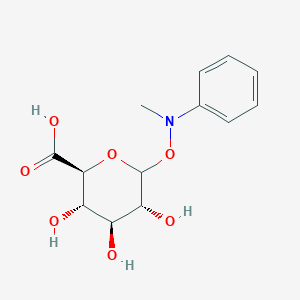


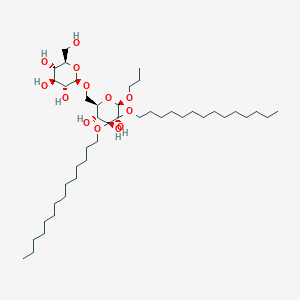

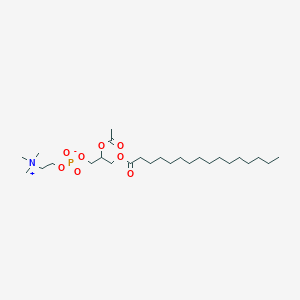
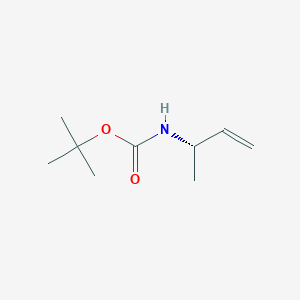
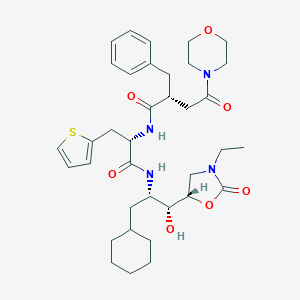
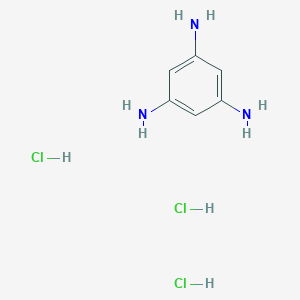

![[(2R)-3-hexadecanoyloxy-2-[(5S,6Z,8E,11E,14E)-5-hydroxyicosa-6,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B39977.png)